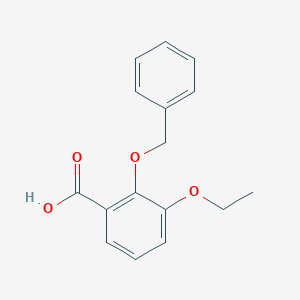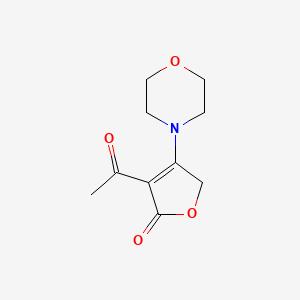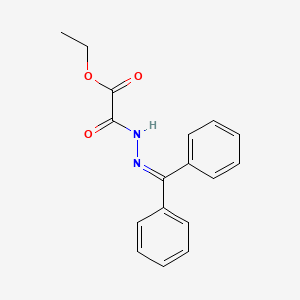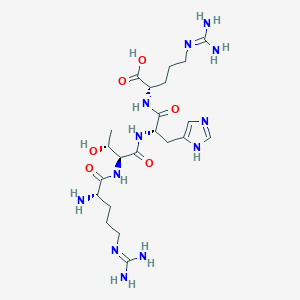![molecular formula C12H12BrClN2 B14176289 8-Bromo-9-chloro-6-methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole CAS No. 922511-32-8](/img/structure/B14176289.png)
8-Bromo-9-chloro-6-methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-9-chloro-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-9-chloro-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole rings. In this method, the starting materials typically include a substituted phenylhydrazine and a ketone or aldehyde. The reaction is carried out under acidic conditions, often using methanesulfonic acid (MsOH) as a catalyst, and refluxing in methanol (MeOH) to yield the desired indole derivative .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
8-Bromo-9-chloro-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted indole derivatives .
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown promise in biological assays for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: The compound is being investigated for its potential therapeutic applications, including as a lead compound for drug development.
作用機序
The mechanism of action of 8-Bromo-9-chloro-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .
類似化合物との比較
Similar Compounds
- 8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- 9-Chloro-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Uniqueness
8-Bromo-9-chloro-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to the presence of both bromo and chloro substituents on the indole ring. This dual substitution pattern can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .
特性
CAS番号 |
922511-32-8 |
|---|---|
分子式 |
C12H12BrClN2 |
分子量 |
299.59 g/mol |
IUPAC名 |
8-bromo-9-chloro-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C12H12BrClN2/c1-6-4-8(13)11(14)10-7-5-15-3-2-9(7)16-12(6)10/h4,15-16H,2-3,5H2,1H3 |
InChIキー |
LXXLTUZRTHQIBD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C2=C1NC3=C2CNCC3)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


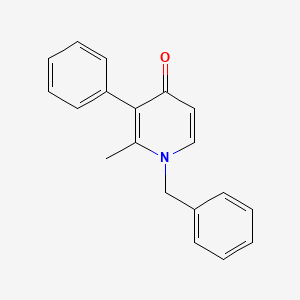
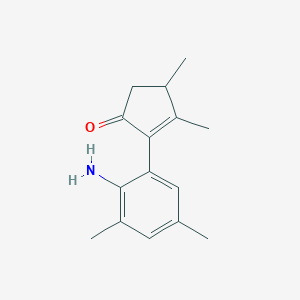
![Benzyl 2-methyl-2-[(pyridin-3-yl)oxy]propanoate](/img/structure/B14176210.png)
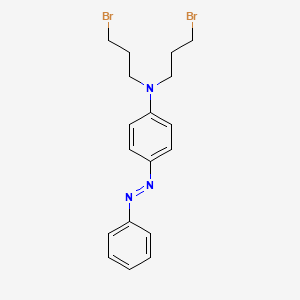
![N-(But-3-en-1-yl)-1-[(1R)-1-(naphthalen-1-yl)ethyl]-N-(2-phenylethyl)aziridine-2-carboxamide](/img/structure/B14176219.png)

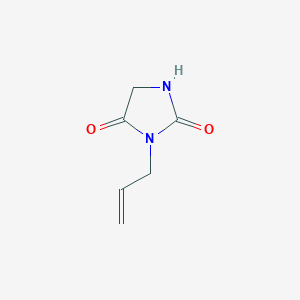
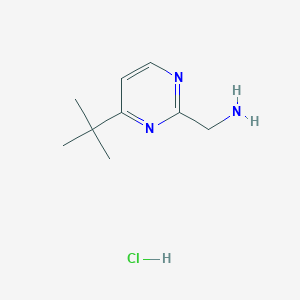
![1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro-](/img/structure/B14176247.png)
